molecular formula C16H26ClN3O B4054201 N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B4054201
M. Wt: 311.8 g/mol
InChI Key: DUSSFBKQWKOJIR-UHFFFAOYSA-N
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Description

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of piperidines. It is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of undergoing substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but different functional groups.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a piperidine core, used in different applications.

Uniqueness

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural properties. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O.ClH/c1-15(2)10-12(11-16(3,4)19(15)5)18-14(20)13-8-6-7-9-17-13;/h6-9,12H,10-11H2,1-5H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSSFBKQWKOJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NC(=O)C2=CC=CC=N2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride
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N-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyridine-2-carboxamide;hydrochloride

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